molecular formula C5H3N5O2 B12542284 Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- CAS No. 832127-95-4

Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-

Cat. No.: B12542284
CAS No.: 832127-95-4
M. Wt: 165.11 g/mol
InChI Key: CMYJPUMYBQSOEW-UHFFFAOYSA-N
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Description

Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- is a heterocyclic compound that belongs to the class of pyrimidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of piperazine and potassium carbonate in chloroform at room temperature . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques, would be applicable to the production of pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-.

Chemical Reactions Analysis

Types of Reactions

Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .

Scientific Research Applications

Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It also inhibits the NF-kB inflammatory pathway, which is crucial in reducing inflammation and promoting neuroprotection . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- is unique due to its specific neuroprotective and anti-inflammatory properties, which are not as prominently observed in similar compounds. Its ability to inhibit multiple pathways involved in neurodegeneration and inflammation makes it a promising candidate for therapeutic development .

Properties

CAS No.

832127-95-4

Molecular Formula

C5H3N5O2

Molecular Weight

165.11 g/mol

IUPAC Name

3-hydroxypyrimido[5,4-d]triazin-4-one

InChI

InChI=1S/C5H3N5O2/c11-5-4-3(1-6-2-7-4)8-9-10(5)12/h1-2,12H

InChI Key

CMYJPUMYBQSOEW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)C(=O)N(N=N2)O

Origin of Product

United States

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